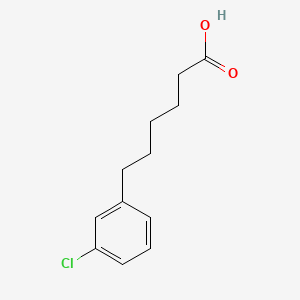

(S)-2-Aminoheptan-3-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-Aminoheptan-3-one hydrochloride” likely refers to the hydrochloride salt form of the compound “(S)-2-Aminoheptan-3-one”. Hydrochloride salts are commonly used in pharmaceuticals to improve the solubility of the active ingredient .

Chemical Reactions Analysis

The analysis of chemical reactions often involves observing changes in physical properties, conducting qualitative tests, and using instrumental methods . The specific chemical reactions involving “(S)-2-Aminoheptan-3-one hydrochloride” are not detailed in the sources I found.科学的研究の応用

Analytical Differentiation of Isomeric Heptylamines

(Zaremba, Frański, & Kasperkowiak, 2019) explored the differentiation of isomeric heptylamines, including 2-aminoheptane, through in-source collision-induced dissociation of their [M + H]+ ions. This analytical technique, employed in electrospray ionization mass spectrometry, offers a method to distinguish between closely related stimulant compounds by their fragmentation patterns, potentially contributing to the precise identification of substances in pharmacological research and forensic analysis.

Structural Scaffold in Antibiotics

The aminoglycoside antibiotics, noted for their effectiveness against Gram-negative bacteria, incorporate structures related to 2-aminoheptane. (Busscher, Rutjes, & van Delft, 2005) discussed 2-deoxystreptamine as a central scaffold in these antibiotics, highlighting the significance of such compounds in the development of new antibacterial agents. The study underscores the role of similar structures in synthesizing clinically important antibiotics that can combat resistant bacterial strains.

Synthesis and Chemical Modifications

Research into chemical synthesis and modifications of compounds structurally related to (S)-2-Aminoheptan-3-one hydrochloride is fundamental in medicinal chemistry. For instance, (Ran, 2012) detailed the synthesis of Tianeptine Sodium, highlighting steps such as reduction, halogenation, and reaction with 7-aminoheptanoic acid ethyl ester hydrochloride. This process exemplifies how derivatives of 2-aminoheptane can be utilized in synthesizing compounds with potential therapeutic applications.

Thermodynamic and Physical Properties

The study of thermodynamic and physical properties of compounds containing amino groups, including those similar to (S)-2-Aminoheptan-3-one hydrochloride, aids in understanding their behavior and potential applications. (Kimura, Khan, & Kamiyama, 2006) investigated the enthalpic changes on mixing enantiomers of liquid chiral compounds, providing insights into their interactions and stability, which are crucial for designing and utilizing these compounds in pharmaceutical formulations and chemical reactions.

Novel Analogues for Enzyme Inhibition

The development of novel analogues of 1-guanidino-7-aminoheptane (GC7), which inhibits deoxyhypusine synthase, illustrates the application of (S)-2-Aminoheptan-3-one hydrochloride-related compounds in biochemistry and drug development. (Khomutov et al., 2016) synthesized hydroxylamine-containing analogues to explore the interaction with the active site of the enzyme, which is significant for understanding enzyme function and for the development of inhibitors with therapeutic potential.

特性

IUPAC Name |

(2S)-2-aminoheptan-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-3-4-5-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWSWXUDUDOAT-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

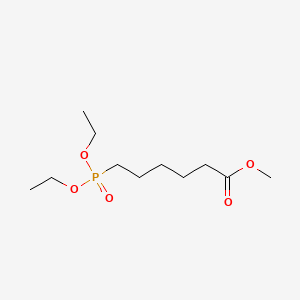

Canonical SMILES |

CCCCC(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)[C@H](C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Aminoheptan-3-one hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)

![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)